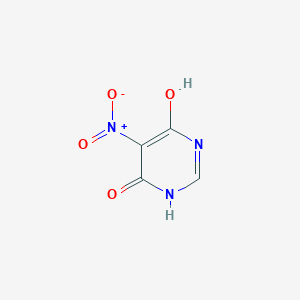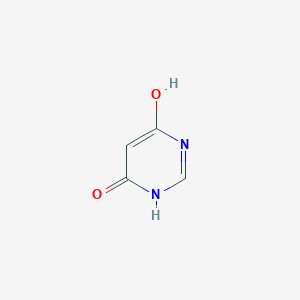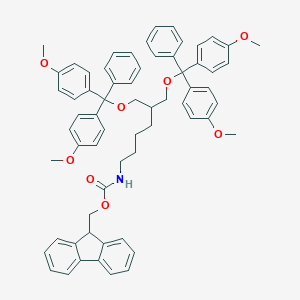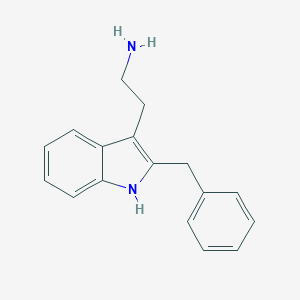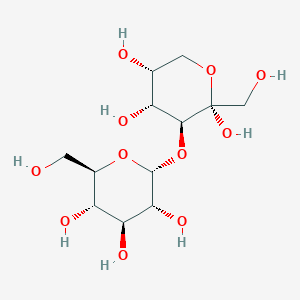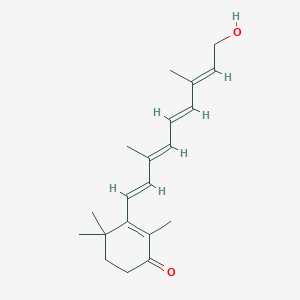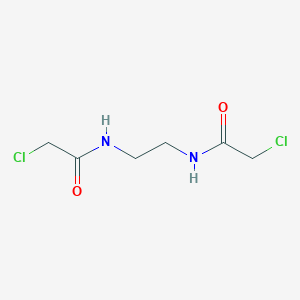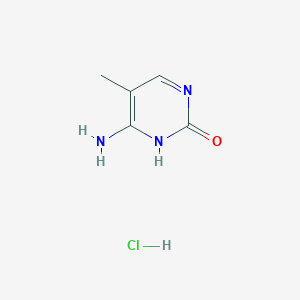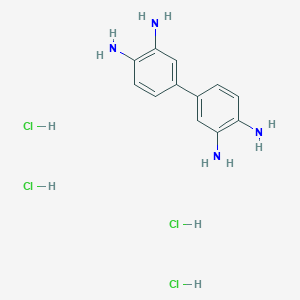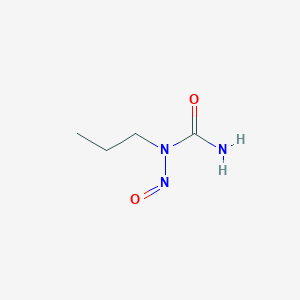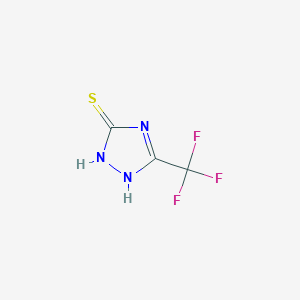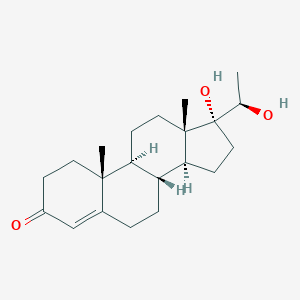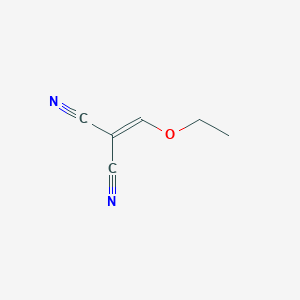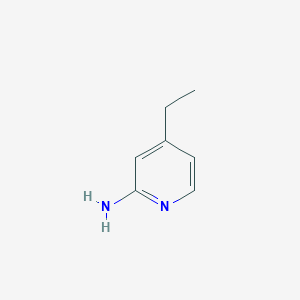
N,N-Dimethyl-4-nitroaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-dimethyl-4-nitroaniline involves specific reactions that highlight its structural complexity and the techniques used to achieve its formation. One approach is the hydrogenation and alkylation of nitroarenes, utilizing skeletal Cu as a catalyst, offering an economical and environmentally friendly methodology for C-N bond formation (Rong et al., 2013).
Molecular Structure Analysis
The molecular and crystal structure of N,N-dimethyl-4-nitroaniline and its derivatives has been extensively studied. X-ray diffraction and high-level ab initio calculations provide insights into the geometry of the molecule, revealing that the dimethylamino groups have a trigonal-pyramidal configuration, which significantly influences the electronic structure and intermolecular interactions (Borbulevych et al., 2002).
Chemical Reactions and Properties
N,N-Dimethyl-4-nitroaniline undergoes various chemical reactions, demonstrating its reactivity and versatility. For example, it reacts with benzoyl chloride, forming complex salts that are intermediates in further chemical transformations. This reactivity is indicative of its potential in organic synthesis, especially in forming new C-N bonds (Greci et al., 2003).
Physical Properties Analysis
The physical properties of N,N-dimethyl-4-nitroaniline, such as its piezoelectric and optical characteristics, have been a subject of study. It exhibits high piezoelectric output voltage when incorporated into poly-L-lactic acid electrospun fibers, showcasing its potential in energy harvesting and solid-state blue emitters due to its solid-state fluorescence (Baptista et al., 2022).
Chemical Properties Analysis
The chemical properties of N,N-dimethyl-4-nitroaniline, such as its interaction with other molecules and its behavior in various chemical reactions, are critical for understanding its applications. Its involvement in forming disulfonamide and sulfonamide derivatives through electrochemical and chemical synthesis routes demonstrates its utility in creating complex organic compounds (Khazalpour & Nematollahi, 2015).
Wissenschaftliche Forschungsanwendungen
Binding to Reverse Micelles : It is used to study the binding of nitroanilines to reverse micelles of sodium 1,4-bis (2-ethylhexyl) sulfosuccinate (AOT) in n-hexane (Correa & Silber, 1997).
Electronic Structures and Molecular Conformations : It is applied in research to understand electronic structures and molecular conformations of N-benzylideneanilines (Akaba et al., 1980).
Studying Intra-molecular Hydrogen Bonding : It is useful for studying intramolecular hydrogen bonding in amines (Yokoyama, 1976).
Solvated Structures and Self-association Studies : It assists in studying solvated structures of acetonitrile and its self-association in mixed solvents of acetonitrile and C2Cl4 (Wang & Shigeto, 2011).
Thermochemical Studies : It is used in determining standard enthalpies of combustion, sublimation, and formation of 3- and 4-nitroanilines (Furukawa et al., 1984).
Synthesis of Amines and Nitro Compounds : It plays a role in synthesizing various amines and nitro compounds, using TiO2 supported nano-Pd catalysts under UV irradiation at room temperature (Zhang et al., 2015).
UV/Vis Spectroscopy : It is a model for investigating intra- and intermolecular D–A interactions in various environments using UV/Vis spectroscopy (El-Sayed et al., 2003).
Laser-assisted Photochemistry : It serves as an initiator of polymerization in laser-assisted photochemistry (Costela et al., 2001).
Improving Polymerization Activity : It improves the polymerization activity of 4-nitroaniline, reaching a conversion of nearly 85% (Rodríguez et al., 2000).
Red-light Holographic Recording : Used in doping for red-light holographic recording in thick phenanthrenequinone/poly(methyl methacrylate) photopolymer (Chen et al., 2013).
Piezoelectric Output and Solid-state Blue Fluorescence : N,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid fibers exhibit high piezoelectric output response and solid-state blue fluorescence, useful for energy harvesting and as solid-state blue emitters (Baptista et al., 2022).
Methylation of Nucleic Acids : It rapidly methylates nucleic acids in cultured mammalian cells, particularly in cells with higher thiol content (Lawley & Thatcher, 1970).
Non-linear Optical Organic Materials : It is a model compound for studying non-linear optical organic materials (Borbulevych et al., 2002).
Efficient Polymerization Initiation : It initiates polymerization with higher efficiency and lower initiator consumption compared to conventional bifunctional ketones (Costela et al., 2001).
Structural Evidence Against Classical Concepts : It provides structural evidence against the classical concept of through-resonance, emphasizing the importance of the quinoid structure with full charge transfer from the amine to the nitro group (Krygowski & Maurin, 1989).
Effect on pKa of Anilinium Ions : N,N-Dimethyl-4-nitroaniline is a weaker base than 4-nitroaniline, influencing its scientific research applications (Eastes et al., 1969).
Quadrupole Coupling Tensor Study : It is involved in studies on the quadrupole coupling tensor responsible for the lineshapes of carbon atoms bonded to nitrogen in organic compounds (Naito et al., 1982).
Crystal and Molecular Structures : The crystal and molecular structures of N,N-dimethyl-m-nitroaniline have been refined using low temperature X-ray diffraction measurements (Krawiec & Krygowski, 1991).
Study on N-Demethylation : Prostaglandin H synthase metabolizes N,N-dimethyl-4-aminoazobenzene through a one-electron oxidation mechanism, giving rise to free radicals (Stiborová et al., 1997).
Safety And Hazards
N,N-Dimethyl-4-nitroaniline may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
Zukünftige Richtungen
N,N-Dimethyl-4-nitroaniline is a promising compound for potential applications in the field of telecommunications, optical data storage, and information processing due to its significant bathochromic shift that enables the analysis of electrostatic interactions between the molecule and the surrounding medium .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIOCKFIORVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059209 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-nitroaniline | |
CAS RN |
100-23-2 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H347TX7J9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

